molecular formula C10H8BNO4 B11889609 1-Nitronaphthalen-2-ylboronic acid

1-Nitronaphthalen-2-ylboronic acid

Cat. No.: B11889609
M. Wt: 216.99 g/mol
InChI Key: KSXSCKXFMTUGPK-UHFFFAOYSA-N
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Description

1-Nitronaphthalen-2-ylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups The structure of this compound includes a naphthalene ring substituted with a nitro group at the first position and a boronic acid group at the second position

Preparation Methods

The synthesis of 1-Nitronaphthalen-2-ylboronic acid typically involves the following steps:

    Nitration of Naphthalene: The initial step involves the nitration of naphthalene to produce 1-nitronaphthalene. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-Nitronaphthalen-2-ylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 1-Nitronaphthalen-2-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound in various reactions.

Comparison with Similar Compounds

1-Nitronaphthalen-2-ylboronic acid can be compared with other boronic acids and naphthalene derivatives:

The presence of both the nitro and boronic acid groups in this compound makes it unique and versatile for various synthetic applications.

Properties

IUPAC Name

(1-nitronaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BNO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXSCKXFMTUGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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